4-(Bromomethyl)furan-2-sulfonamide
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Overview
Description
4-(Bromomethyl)furan-2-sulfonamide is an organic compound with the molecular formula C(_5)H(_6)BrNO(_3)S It is characterized by the presence of a bromomethyl group attached to a furan ring, which is further substituted with a sulfonamide group
Mechanism of Action
Target of Action
It’s known that furan derivatives are widely used in organic synthesis via suzuki–miyaura couplings .
Mode of Action
It’s known that suzuki–miyaura (sm) coupling reactions, which involve furan derivatives, conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s known that suzuki–miyaura (sm) coupling reactions, which involve furan derivatives, are widely applied in carbon–carbon bond forming reactions .
Result of Action
It’s known that suzuki–miyaura (sm) coupling reactions, which involve furan derivatives, result in the formation of new carbon–carbon bonds .
Action Environment
It’s known that suzuki–miyaura (sm) coupling reactions, which involve furan derivatives, are successful due to a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)furan-2-sulfonamide typically involves the bromination of furan-2-sulfonamide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl(_4)) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)furan-2-sulfonamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dione derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN(_3)), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH(_3)).
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can be used.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a catalyst like palladium on carbon (Pd/C) are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of furan-2-sulfonamide.
Oxidation: Products include furan-2,5-dione derivatives.
Reduction: Products include furan-2-amine derivatives.
Scientific Research Applications
4-(Bromomethyl)furan-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification due to its reactive bromomethyl group.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)furan-2-sulfonamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Methyl)furan-2-sulfonamide: Lacks the halogen substituent, making it less reactive.
4-(Bromomethyl)thiophene-2-sulfonamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
4-(Bromomethyl)furan-2-sulfonamide is unique due to the combination of its bromomethyl group and furan ring, which confer specific reactivity and stability. The presence of the sulfonamide group also enhances its solubility and potential interactions with biological molecules, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(bromomethyl)furan-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO3S/c6-2-4-1-5(10-3-4)11(7,8)9/h1,3H,2H2,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXQCIPEBVZSMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1CBr)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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